Acetylalanine 4-nitroanilide

Overview

Description

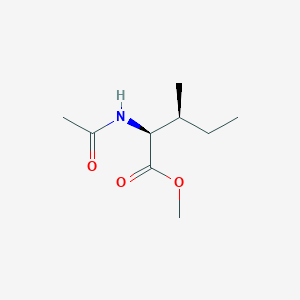

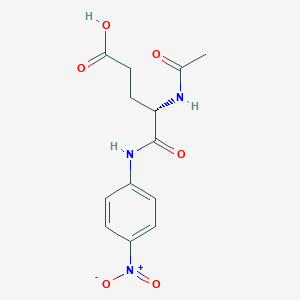

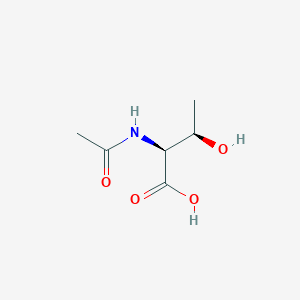

Acetylalanine 4-nitroanilide, also known as this compound, is a useful research compound. Its molecular formula is C11H13N3O4 and its molecular weight is 251.24 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Acetylalanine 4-nitroanilide, also known as Ac-Ala-pNA or (S)-2-Acetamido-N-(4-nitrophenyl)propanamide, primarily targets the enzyme Acylpeptide hydrolase (APEH) . APEH is a member of the prolyl-oligopeptidase class, with a unique substrate specificity . It has been suggested to have a potential oncogenic role .

Mode of Action

The compound Ac-Ala-pNA interacts with APEH by serving as a chromogenic substrate . The aminopeptidase activity of APEH is measured spectrophotometrically using Ac-Ala-pNA . The reaction mixture containing pure APEH is preincubated at 37 °C for 2 minutes .

Biochemical Pathways

The interaction of Ac-Ala-pNA with APEH affects the proteostasis network, a complex network of quality-control processes that regulate the fate of proteins from synthesis to degradation within the cells . Proteolytic enzymes, such as APEH, are essential in carrying out and regulating a plethora of different biological processes such as gene expression, differentiation, and cell death .

Result of Action

The interaction of Ac-Ala-pNA with APEH can lead to significant cellular effects. For instance, in SAOS-2 osteosarcoma cells, a peptide named Ala 3, which was designed from the lead compound SsCEI 4 and screened for APEH inhibition, markedly reduced cell viability via deregulation of the APEH-proteasome system . Furthermore, flow cytometric analysis revealed that Ala 3 anti-proliferative effects were closely related to the activation of a caspase-dependent apoptotic pathway .

Action Environment

The action of Ac-Ala-pNA is likely influenced by various environmental factors within the cell. For example, the proteostasis network, which is affected by Ac-Ala-pNA, is a critical factor in avoiding cellular dysfunction and the propagation of many diseases Therefore, any changes in this network, such as those caused by oxidative stress or other cellular disruptions, could potentially influence the action, efficacy, and stability of Ac-Ala-pNA

Biochemical Analysis

Biochemical Properties

Acetylalanine 4-nitroanilide plays a crucial role in biochemical reactions as a substrate for acylaminoacyl peptidases, such as acyl peptide hydrolase. These enzymes catalyze the hydrolysis of the compound, releasing p-nitroaniline, which can be measured spectrophotometrically. Acyl peptide hydrolase degrades monomeric and oligomeric amyloid-beta peptides, highlighting its importance in neurodegenerative disease research . The interaction between this compound and acyl peptide hydrolase is characterized by the enzyme’s ability to cleave the N-terminal acetylated alanine residue, releasing the chromogenic p-nitroaniline.

Cellular Effects

This compound influences various cellular processes by serving as a substrate for proteases involved in protein turnover and degradation. In osteosarcoma cells, inhibition of acylpeptide hydrolase using this compound has been shown to reduce cell viability and induce apoptosis through the activation of caspase-dependent pathways . This compound’s impact on cell signaling pathways, gene expression, and cellular metabolism underscores its potential as a tool for studying protease function and regulation in different cell types.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with acyl peptide hydrolase, where it acts as a substrate for the enzyme’s catalytic activity. The enzyme cleaves the N-terminal acetylated alanine residue, releasing p-nitroaniline. This reaction can be monitored spectrophotometrically, providing insights into enzyme kinetics and inhibition. The inhibition of acyl peptide hydrolase by this compound disrupts the proteasome system, leading to the accumulation of misfolded proteins and subsequent cellular stress .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time due to its stability and degradation. The compound is generally stable under standard storage conditions, but its activity may decrease over extended periods. Long-term studies have shown that the inhibition of acyl peptide hydrolase by this compound can lead to sustained cellular stress and altered protein homeostasis . These temporal effects are crucial for understanding the compound’s long-term impact on cellular function in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent, with varying outcomes observed at different concentrations. At lower doses, the compound effectively inhibits acyl peptide hydrolase activity without causing significant toxicity. Higher doses may lead to adverse effects, including cellular toxicity and disruption of normal physiological processes . Understanding the dosage effects is essential for optimizing the use of this compound in preclinical studies and ensuring its safety and efficacy.

Metabolic Pathways

This compound is involved in metabolic pathways related to protein degradation and turnover. The compound interacts with acyl peptide hydrolase, which catalyzes the hydrolysis of N-terminal acetylated peptides, releasing N-acetylated amino acids . This interaction plays a critical role in maintaining protein homeostasis and regulating metabolic flux. The compound’s involvement in these pathways highlights its importance in studying protease function and metabolic regulation.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s localization and accumulation can be influenced by its affinity for these transporters, affecting its overall activity and function . Understanding the transport and distribution mechanisms is essential for optimizing the compound’s use in biochemical assays and ensuring accurate interpretation of experimental results.

Subcellular Localization

This compound’s subcellular localization is primarily cytoplasmic, where it interacts with acyl peptide hydrolase and other proteases involved in protein degradation . The compound’s activity and function can be influenced by its localization, with potential targeting signals or post-translational modifications directing it to specific cellular compartments. Understanding the subcellular localization of this compound is crucial for elucidating its role in cellular processes and optimizing its use in research applications.

Properties

IUPAC Name |

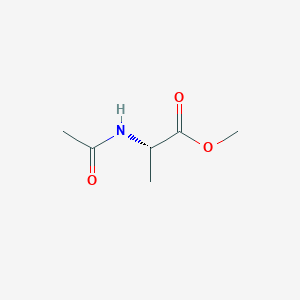

(2S)-2-acetamido-N-(4-nitrophenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O4/c1-7(12-8(2)15)11(16)13-9-3-5-10(6-4-9)14(17)18/h3-7H,1-2H3,(H,12,15)(H,13,16)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABYZSYDGJGVCHS-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10189532 | |

| Record name | Acetylalanine 4-nitroanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10189532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35978-75-7 | |

| Record name | Acetylalanine 4-nitroanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035978757 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetylalanine 4-nitroanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10189532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does N-acetylalanine 4-nitroanilide help researchers study N-acetylalanine aminopeptidase?

A1: N-acetylalanine 4-nitroanilide acts as a chromogenic substrate for N-acetylalanine aminopeptidase. This means that when the enzyme cleaves the N-acetylalanine moiety from the molecule, it releases 4-nitroaniline. This product can be easily detected and quantified through spectrophotometry due to its distinct absorbance properties. Therefore, researchers can use N-acetylalanine 4-nitroanilide to measure the activity of the N-acetylalanine aminopeptidase enzyme, determine its kinetic parameters (such as Km and Vmax), and study the factors that influence its activity [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.